molecular formula C10H12FNO2 B7808883 Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate

Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate

Cat. No.: B7808883
M. Wt: 197.21 g/mol
InChI Key: CZOKYZQGFBYOSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate: is a chemical compound that belongs to the class of fluorinated aromatic amines It is characterized by the presence of a fluorine atom on the phenyl ring and an amino group attached to the acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate typically involves the following steps:

  • Preparation of 3-fluorobenzaldehyde: This is achieved through the fluorination of benzaldehyde using suitable fluorinating agents.

  • Formation of 3-fluorobenzylamine: The aldehyde group is reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Esterification: The amine is then reacted with methyl chloroacetate to form the desired ester.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the ester group to alcohols.

  • Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

  • Substitution: Nucleophiles such as amines, alcohols, and halides are used, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation: Fluorinated carboxylic acids or ketones.

  • Reduction: Fluorinated alcohols.

  • Substitution: Various substituted amides, esters, or ethers.

Scientific Research Applications

Chemistry: Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate is used as a building block in organic synthesis, particularly in the preparation of more complex fluorinated compounds. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: It is investigated for its use in drug development, particularly in the design of new pharmaceuticals targeting various diseases. Industry: The compound finds applications in the manufacturing of specialty chemicals and materials, including fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound's binding affinity to certain receptors, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 2-(4-bromo-3-fluorophenyl)acetate: Similar structure with a bromine atom instead of the methyl group.

  • Methyl 2-(3-fluorophenyl)acetate: Lacks the amino group present in the target compound.

Uniqueness: Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate is unique due to the presence of both the fluorine atom and the amino group, which contribute to its distinct chemical and biological properties. This combination allows for a broader range of applications compared to similar compounds.

Properties

IUPAC Name

methyl 2-[(3-fluorophenyl)methylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-14-10(13)7-12-6-8-3-2-4-9(11)5-8/h2-5,12H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZOKYZQGFBYOSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNCC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.